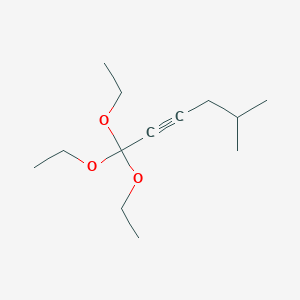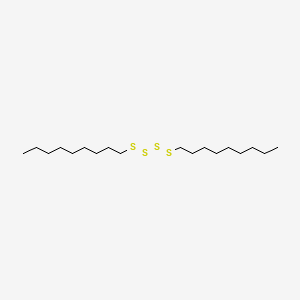
Dinonyltetrasulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinonyltetrasulfane is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of four sulfur atoms connected in a chain, with two nonyl groups attached to the terminal sulfur atoms
Preparation Methods
The synthesis of dinonyltetrasulfane typically involves the reaction of nonyl mercaptan with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the tetrasulfane structure. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity. The general reaction can be represented as follows:
[ \text{2 RSH + 4 S} \rightarrow \text{R-S-S-S-S-R} ]
where ( \text{R} ) represents the nonyl group.
Chemical Reactions Analysis
Dinonyltetrasulfane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can lead to the formation of disulfides or thiols, depending on the reducing agent used.
Substitution: Substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Dinonyltetrasulfane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organosulfur compounds.
Biology: this compound has been studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dinonyltetrasulfane involves its interaction with biological molecules, particularly thiol-containing proteins. The compound can form disulfide bonds with these proteins, leading to changes in their structure and function. This interaction can result in antimicrobial effects, as well as other biological activities.
Comparison with Similar Compounds
Dinonyltetrasulfane can be compared with other similar organosulfur compounds, such as diallyl tetrasulfane and diphenyl tetrasulfane. These compounds share similar structural features but differ in their specific chemical properties and applications. For example:
Diallyl tetrasulfane: Known for its presence in garlic and its antimicrobial properties.
Diphenyl tetrasulfane: Used in organic synthesis and as a reagent in various chemical reactions.
Properties
CAS No. |
116214-15-4 |
|---|---|
Molecular Formula |
C18H38S4 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
1-(nonyltetrasulfanyl)nonane |
InChI |
InChI=1S/C18H38S4/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 |
InChI Key |
SYPMTHVZNBWTIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSSSSCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



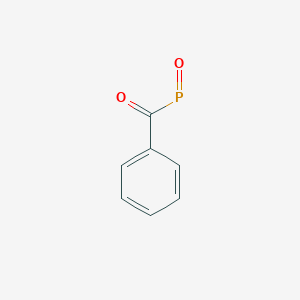
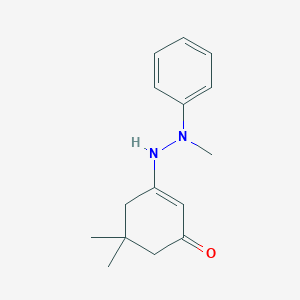

![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
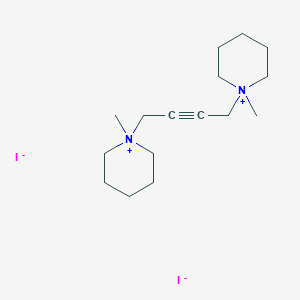
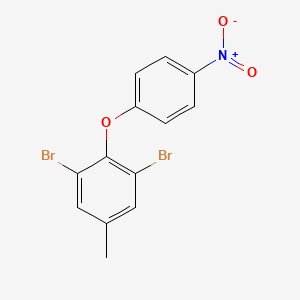

![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)
